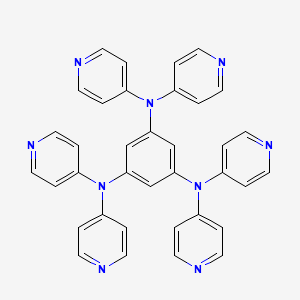

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine

CAS No.:

Cat. No.: VC16776969

Molecular Formula: C36H27N9

Molecular Weight: 585.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H27N9 |

|---|---|

| Molecular Weight | 585.7 g/mol |

| IUPAC Name | 1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine |

| Standard InChI | InChI=1S/C36H27N9/c1-13-37-14-2-28(1)43(29-3-15-38-16-4-29)34-25-35(44(30-5-17-39-18-6-30)31-7-19-40-20-8-31)27-36(26-34)45(32-9-21-41-22-10-32)33-11-23-42-24-12-33/h1-27H |

| Standard InChI Key | LCDGQBZVYWUTII-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC(=CC(=C3)N(C4=CC=NC=C4)C5=CC=NC=C5)N(C6=CC=NC=C6)C7=CC=NC=C7 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a benzene ring substituted at the 1, 3, and 5 positions with amine groups, each of which is further modified by two pyridin-4-yl substituents. This arrangement creates a star-shaped topology with -symmetry, enhancing its ability to participate in supramolecular interactions. The IUPAC name, 1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine, reflects this intricate substitution pattern.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 585.7 g/mol |

| IUPAC Name | 1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine |

| Key Functional Groups | Amines, Pyridinyl Substituents |

Electronic and Steric Features

The pyridin-4-yl groups contribute electron-withdrawing effects, polarizing the benzene core and facilitating π-π stacking interactions. Simultaneously, the amine groups provide sites for hydrogen bonding and metal coordination, making the compound a versatile ligand in coordination chemistry.

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step nucleophilic substitution reactions under rigorously controlled conditions. A typical protocol includes:

-

Amination of Benzene Trihalides: Reaction of 1,3,5-trichlorobenzene with excess pyridin-4-amine in the presence of a palladium catalyst.

-

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed to enhance reaction homogeneity and yield.

-

Catalytic Optimization: Ligand-accelerated catalysis, potentially using phosphine or N-heterocyclic carbene (NHC) ligands, improves regioselectivity .

Purification Techniques

Post-synthesis purification is critical due to the compound’s high molecular weight and polarity:

-

Recrystallization: Methanol/water mixtures are used to isolate crystalline product.

-

Column Chromatography: Silica gel with ethyl acetate/hexane gradients separates unreacted intermediates.

Table 2: Representative Synthesis Conditions

| Parameter | Details |

|---|---|

| Solvent | DMF, DCM |

| Temperature | 80–120°C |

| Catalyst | Pd(OAc)/Xantphos |

| Yield (Typical) | 40–60% |

Applications in Medicinal Chemistry

Biological Interactions

The compound’s amine and pyridinyl groups enable interactions with biological targets:

-

Enzyme Inhibition: Pyridinyl moieties may coordinate metal ions in enzymatic active sites, potentially inhibiting metalloproteases.

-

DNA Intercalation: Planar aromatic systems could intercalate into DNA, though this remains speculative without direct experimental evidence.

Drug Delivery Systems

Its amphiphilic nature suggests utility in nanoparticle-based drug carriers, where pyridinyl groups enhance aqueous solubility while the aromatic core stabilizes hydrophobic payloads.

Applications in Materials Science

Coordination Polymers

The compound serves as a tridentate ligand, forming metal-organic frameworks (MOFs) with transition metals like Cu(II) or Fe(III). These MOFs exhibit high surface areas, suitable for gas storage or catalysis.

Organic Electronics

The extended π-system and electron-deficient pyridinyl groups make it a candidate for electron-transport layers in organic light-emitting diodes (OLEDs).

Research Findings and Future Directions

Current Studies

Recent investigations focus on:

-

Catalytic Applications: Analogous Pd complexes (e.g., from Ref. ) hint at potential in cross-coupling reactions, though direct evidence is lacking.

-

Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition above 300°C, supporting its use in high-temperature materials.

Knowledge Gaps

-

Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.

-

Toxicity Profile: No in vivo toxicological assessments are available.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume